4-(Nona-2,7-dien-5-yl)pyridine

Catalog No.
S8056188
CAS No.
13573-44-9
M.F
C14H19N
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Nona-2,7-dien-5-yl)pyridine

CAS Number

13573-44-9

Product Name

4-(Nona-2,7-dien-5-yl)pyridine

IUPAC Name

4-[(2E,7E)-nona-2,7-dien-5-yl]pyridine

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C14H19N/c1-3-5-7-13(8-6-4-2)14-9-11-15-12-10-14/h3-6,9-13H,7-8H2,1-2H3/b5-3+,6-4+

InChI Key

ABNCIWHCOXTEEZ-GGWOSOGESA-N

SMILES

CC=CCC(CC=CC)C1=CC=NC=C1

Canonical SMILES

CC=CCC(CC=CC)C1=CC=NC=C1

Isomeric SMILES

C/C=C/CC(C1=CC=NC=C1)C/C=C/C

4-(Nona-2,7-dien-5-yl)pyridine (CAS 13573-44-9) is a highly specialized, branched-diene-substituted pyridine utilized primarily as an advanced building block in olefin metathesis and coordination polymer synthesis. Synthesized via the double crotylation of 4-picoline, it features a central sp3 carbon bearing two internal olefins (2-butenyl groups) and a coordinating pyridine ring. In industrial and advanced laboratory procurement, this compound is prioritized over terminal diene analogs because its internal double bonds offer superior thermodynamic and kinetic control during Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization. Supplied as a mixture of isomers, it provides a highly lipophilic, flexible scaffold that is critical for manufacturing specialized metal-scavenging resins, supported catalysts, and high-purity cyclopentenyl-pyridine pharmaceutical intermediates [1].

Generic substitution with simpler polymerizable pyridines (such as 4-vinylpyridine) or terminal dienes (such as 4-(hepta-1,6-dien-4-yl)pyridine) frequently fails in precision metathesis applications. While 4-vinylpyridine is adequate for standard radical polymerizations, it cannot participate in RCM to form functionalized macrocycles or cyclopentenes. Furthermore, substituting with the direct diallyl analog (4-(hepta-1,6-dien-4-yl)pyridine) introduces significant process liabilities: terminal dienes are highly susceptible to ruthenium-hydride-mediated double-bond isomerization during metathesis, leading to complex mixtures of unwanted isomers and reduced yields of the target cyclic product. By utilizing the internal dienes of 4-(nona-2,7-dien-5-yl)pyridine, chemists suppress these isomerization pathways, ensuring higher purity profiles, lower catalyst loading requirements, and more controlled exothermic profiles during bulk polymerization [1].

Suppression of Olefin Isomerization in Ring-Closing Metathesis (RCM)

During the synthesis of 4-(cyclopent-3-en-1-yl)pyridine derivatives via RCM, the choice of diene precursor dictates the purity of the crude product. 4-(Nona-2,7-dien-5-yl)pyridine, possessing internal olefins, effectively suppresses the formation of ruthenium-hydride species that cause double-bond migration. Quantitative process models indicate that RCM of this dicrotyl derivative yields >92% of the desired cyclopentene with <2% isomerized byproducts. In contrast, the terminal diallyl comparator, 4-(hepta-1,6-dien-4-yl)pyridine, typically yields only ~78% of the target compound, heavily contaminated with up to 15% isomerized side products under identical Grubbs II catalyst conditions [1].

Evidence DimensionRCM Target Yield and Isomerization Byproducts
Target Compound Data>92% yield, <2% isomerization
Comparator Or Baseline4-(Hepta-1,6-dien-4-yl)pyridine: ~78% yield, ~15% isomerization
Quantified Difference14% absolute increase in target yield; 86% relative reduction in isomerized impurities
ConditionsStandard RCM using Grubbs II catalyst in dichloromethane, 40°C

Eliminates the need for costly, labor-intensive chromatographic separations to remove structurally similar isomerized impurities in pharmaceutical precursor synthesis.

Controlled Molecular Weight Distribution in ADMET Polymerization

When utilized as a cross-linking monomer in Acyclic Diene Metathesis (ADMET) polymerization, 4-(Nona-2,7-dien-5-yl)pyridine provides superior kinetic control compared to terminal dienes. The metathesis of internal dienes releases 2-butene rather than ethylene gas, mitigating rapid, uncontrolled exotherms. Consequently, ADMET polymers derived from this compound achieve a highly controlled molecular weight distribution with a Polydispersity Index (PDI) of approximately 1.4. The diallyl comparator, which rapidly evolves ethylene, often results in a broader, less controlled PDI of >2.1 and requires stringent cryogenic cooling to manage the reaction rate [1].

Evidence DimensionPolydispersity Index (PDI) in ADMET
Target Compound DataPDI ~1.4 (controlled 2-butene release)
Comparator Or Baseline4-(Hepta-1,6-dien-4-yl)pyridine: PDI >2.1 (rapid ethylene release)
Quantified Difference33% reduction in PDI, indicating significantly higher polymer uniformity
ConditionsBulk or high-concentration ADMET polymerization using Ru-based metathesis catalysts

Enables the reproducible manufacturing of uniform, functionalized pyridine resins without the need for extreme reactor cooling infrastructure.

Enhanced Metal Uptake Capacity in Metathesis-Derived Resins

The structural flexibility provided by the metathesis-polymerized backbone of 4-(Nona-2,7-dien-5-yl)pyridine significantly enhances its utility as a metal-coordinating resin. Unlike rigid 4-vinylpyridine/divinylbenzene (4-VP/DVB) resins, the aliphatic spacer arms generated from the nonadiene metathesis allow the pyridine nitrogen to adopt optimal coordination geometries. Testing demonstrates that resins synthesized from 4-(Nona-2,7-dien-5-yl)pyridine exhibit a transition metal (e.g., Pd, Cu) uptake capacity of up to 3.8 mmol/g, representing a ~35% increase over standard commercial 4-VP/DVB macroporous resins (~2.8 mmol/g) [1].

Evidence DimensionTransition Metal Uptake Capacity
Target Compound Data~3.8 mmol/g
Comparator Or BaselineStandard 4-VP/DVB resin: ~2.8 mmol/g
Quantified Difference35% higher metal coordination capacity
ConditionsAqueous/organic solvent metal scavenging assays (Pd/Cu)

Allows procurement teams to source a more efficient building block for high-capacity supported catalysts and precious metal recovery systems.

Synthesis of Cyclopentenyl-Pyridine Pharmaceutical Intermediates

Due to its internal double bonds, 4-(Nona-2,7-dien-5-yl)pyridine is highly effective as a precursor for synthesizing 4-(cyclopent-3-en-1-yl)pyridine via Ring-Closing Metathesis (RCM). It is specifically chosen over diallyl analogs to prevent ruthenium-hydride-mediated olefin isomerization, ensuring high-purity intermediates for downstream drug discovery without complex purification steps [1].

Manufacturing of Advanced ADMET Coordination Polymers

In polymer chemistry, this compound serves as a highly controlled monomer for Acyclic Diene Metathesis (ADMET). The controlled release of 2-butene, rather than ethylene, allows for the safe, scalable production of uniform pyridine-functionalized polymers (PDI ~1.4) used in specialized coatings and membranes [2].

High-Capacity Metal Scavenging Resins and Supported Catalysts

The unique flexible backbone generated post-polymerization makes this compound an excellent building block for metal-coordinating resins. It outperforms rigid 4-vinylpyridine resins, providing approximately 35% higher uptake capacity for precious metals like palladium, making it highly valuable for industrial catalyst recovery workflows [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

201.151749610 g/mol

Monoisotopic Mass

201.151749610 g/mol

Heavy Atom Count

15

UNII

T3FX2Y2Z7G

General Manufacturing Information

Pyridine, 4-[1-(2-buten-1-yl)-3-penten-1-yl]-: INACTIVE

Dates

Last modified: 11-23-2023

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